molecular formula C15H20N2O5 B5799766 N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide CAS No. 5867-30-1

N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide

Cat. No. B5799766
CAS RN: 5867-30-1
M. Wt: 308.33 g/mol
InChI Key: GQWSCTJNQYWSIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide (CDNB) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of glutathione S-transferases (GSTs), which are enzymes that play a crucial role in the detoxification of xenobiotics and endogenous compounds. CDNB has been used to study the mechanism of action of GSTs and to investigate their role in various diseases.

Mechanism of Action

N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide inhibits GSTs by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conjugation of glutathione to xenobiotics and endogenous compounds. N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide has been used to study the mechanism of action of GSTs and to investigate the role of GSTs in various diseases.
Biochemical and Physiological Effects:
N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress and to increase the production of reactive oxygen species (ROS). N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GSTs, which makes it useful for studying the role of GSTs in various diseases. N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide is also readily available and relatively inexpensive. However, N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide has some limitations for use in lab experiments. It is a toxic compound and must be handled with care. N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide can also have off-target effects on other enzymes, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide. One area of interest is the development of N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide analogs that are more potent and selective inhibitors of GSTs. Another area of interest is the use of N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide as a tool for investigating the role of GSTs in the metabolism of drugs and other xenobiotics. N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide may also have potential as a therapeutic agent for the treatment of cancer and other diseases.

Synthesis Methods

N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide can be synthesized by reacting 4,5-dimethoxy-2-nitrobenzoic acid with cyclohexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide can then be purified by recrystallization.

Scientific Research Applications

N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide has been extensively used in scientific research to study the mechanism of action of GSTs. It has been used to investigate the role of GSTs in various diseases such as cancer, Parkinson's disease, and Alzheimer's disease. N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide has also been used to study the effect of environmental toxins on GST activity.

properties

IUPAC Name

N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-21-13-8-11(12(17(19)20)9-14(13)22-2)15(18)16-10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWSCTJNQYWSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2CCCCC2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50974207
Record name N-Cyclohexyl-4,5-dimethoxy-2-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide

CAS RN

5867-30-1
Record name N-Cyclohexyl-4,5-dimethoxy-2-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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